methanol CAS No. 88184-95-6](/img/structure/B14403783.png)
[3-(Morpholine-4-sulfonyl)pyridin-4-yl](diphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol is a chemical compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a diphenylmethanol moiety
准备方法
The synthesis of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the diphenylmethanol moiety: This step may involve Grignard reactions or other organometallic methods to attach the diphenylmethanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
化学反应分析
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
科学研究应用
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The sulfonyl group and morpholine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
相似化合物的比较
Similar compounds to 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol include:
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to morpholine, piperidine-containing compounds are important in drug design and synthesis.
Diphenylmethanol derivatives: Compounds with the diphenylmethanol moiety are studied for their pharmacological properties and synthetic utility.
The uniqueness of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
属性
CAS 编号 |
88184-95-6 |
|---|---|
分子式 |
C22H22N2O4S |
分子量 |
410.5 g/mol |
IUPAC 名称 |
(3-morpholin-4-ylsulfonylpyridin-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H22N2O4S/c25-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-12-23-17-21(20)29(26,27)24-13-15-28-16-14-24/h1-12,17,25H,13-16H2 |
InChI 键 |
GTWQDKAAPAOFMB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
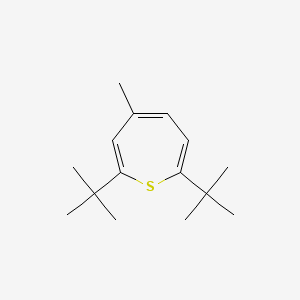
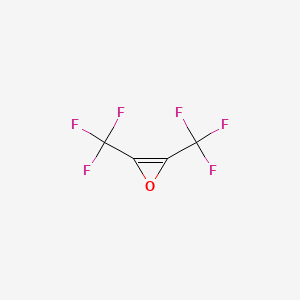
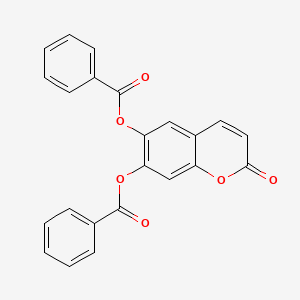
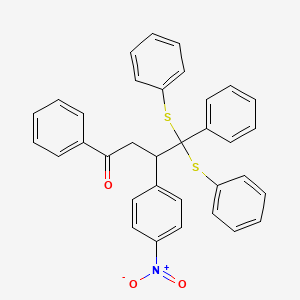
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
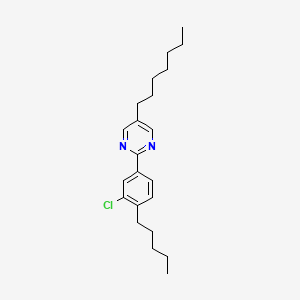
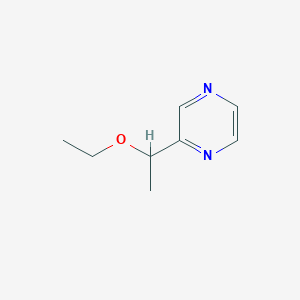
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
